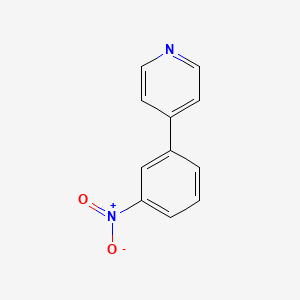

4-(3-Nitrophenyl)pyridine

描述

Contextualization within Nitrophenyl-Substituted Pyridines

Nitrophenyl-substituted pyridines are a class of organic compounds characterized by a pyridine (B92270) ring attached to a phenyl ring that bears one or more nitro groups. The position of the nitro group on the phenyl ring and the point of attachment to the pyridine ring give rise to a wide array of isomers, each with distinct chemical and physical properties. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire molecule, impacting its reactivity and potential applications. ontosight.aievitachem.com For instance, the presence of multiple nitrophenyl substituents can further enhance the compound's reactivity. evitachem.com

Within this class, 4-(3-Nitrophenyl)pyridine is distinguished by the meta-position of the nitro group on the phenyl ring, which is in turn connected at the 4-position of the pyridine ring. This specific arrangement governs its steric hindrance and electronic effects, setting it apart from its ortho- and para-substituted counterparts. ontosight.aidur.ac.uk Research has shown that the position of the nitro group can have a notable impact on the molecule's biological activity and its interactions with biological targets. ontosight.ai

Significance of the Pyridine Core in Organic and Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold in organic and medicinal chemistry. nih.govresearchgate.net Its nitrogen atom, with its non-bonding electron pair, can participate in hydrogen bonding, which is crucial for interactions with biological receptors and can enhance the pharmacokinetic properties of drug candidates. nih.gov The pyridine nucleus is a component of numerous existing drugs with a wide range of medicinal applications. nih.govnih.gov

The versatility of the pyridine scaffold stems from its ability to be readily functionalized, allowing for the synthesis of a vast library of derivatives with diverse biological activities. researchgate.net These activities include anticancer, antiviral, antimicrobial, and anti-inflammatory properties, among others. researchgate.netfrontiersin.org The pyridine core's ability to act as both a hydrogen bond donor and acceptor, coupled with the potential to manipulate its physicochemical properties through substitution, makes it a valuable tool in drug design and discovery. frontiersin.org

Overview of Research Trajectories for this compound

Research involving this compound has followed several key trajectories, primarily focusing on its synthesis, structural characterization, and exploration of its potential applications. Synthetic efforts have explored various methods to construct this molecule, often as a precursor or intermediate for more complex structures. nih.gov

In medicinal chemistry, derivatives of this compound have been synthesized and investigated for their potential therapeutic activities. For example, novel derivatives have been studied for their anti-anoxic properties. nih.gov Furthermore, the broader class of nitrophenyl-substituted pyridines has been explored for a range of biological activities, including as potential agents for DNA photocleavage and in the development of antimicrobial and anticancer drugs. ontosight.aimdpi.com

In materials science, the electronic properties imparted by the nitrophenyl group make this compound and its derivatives of interest for the development of new materials with specific optical or electronic characteristics. ontosight.aievitachem.com The unique substitution pattern can lead to interesting photophysical properties, making these compounds candidates for use in optoelectronic devices. ontosight.ai

Chemical Profile of this compound

| Property | Value |

| CAS Number | 4282-48-8 |

| Molecular Formula | C11H8N2O2 |

| Melting Point | 109-110 °C chemicalbook.com |

| Boiling Point (Predicted) | 349.5±25.0 °C chemicalbook.com |

| Density (Predicted) | 1.252±0.06 g/cm3 chemicalbook.com |

| pKa (Predicted) | 4.95±0.10 chemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

4-(3-nitrophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-13(15)11-3-1-2-10(8-11)9-4-6-12-7-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVBDOPDKXFXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332677 | |

| Record name | 4-(3-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-48-8 | |

| Record name | 4-(3-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-(3-Nitrophenyl)pyridine

The construction of the this compound molecule can be approached through several strategic disconnections of the pyridine (B92270) ring. Established methods often involve the formation of the pyridine ring from acyclic precursors, with the 3-nitrophenyl group being introduced either as part of an initial building block or during the cyclization process.

Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and atom-economical approach to complex molecules like this compound. While specific MCRs leading directly to this compound are not extensively detailed in the literature, related syntheses of substituted pyridines suggest the feasibility of such routes. These reactions often proceed through a series of tandem events, including condensation, Michael addition, and cyclization, to rapidly build the heterocyclic core.

Hantzsch-like Pathways and Modified Hantzsch Synthesis

The Hantzsch pyridine synthesis is a classic and versatile multi-component reaction for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridines. wikipedia.orgchemtube3d.comorganic-chemistry.org The archetypal Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com

For the synthesis of a this compound derivative, 3-nitrobenzaldehyde (B41214) would serve as the aldehyde component. The general reaction scheme is as follows:

The initial product is a 1,4-dihydropyridine derivative which requires a subsequent oxidation step to achieve the aromatic pyridine ring. wikipedia.org Common oxidizing agents for this aromatization step include nitric acid, iodine, or manganese dioxide. Modifications to the classical Hantzsch synthesis have been developed to improve yields, simplify procedures, and enable the synthesis of unsymmetrical pyridines. These modifications may involve the use of different catalysts or reaction conditions, such as microwave irradiation, to enhance reaction rates and efficiency. wikipedia.org

| Reactant 1 | Reactant 2 (2 eq.) | Nitrogen Source | Intermediate | Product |

| 3-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | Diethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |

Condensation Reactions with 3-nitrobenzaldehyde precursors

Condensation reactions are a cornerstone of pyridine synthesis, often involving the reaction of carbonyl compounds with a source of ammonia. The Chichibabin pyridine synthesis, for instance, is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia to form pyridine rings. wikipedia.orgchemistnotes.com This reaction typically occurs at high temperatures over a catalyst such as alumina. wikipedia.org The mechanism involves a series of aldol (B89426) condensations, imine formation, and Michael additions, culminating in cyclization and dehydrogenation. chemistnotes.com

Another relevant approach is the Kröhnke pyridine synthesis, which utilizes α-pyridinium methyl ketone salts reacting with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.orgwikipedia.org This method is known for its mild reaction conditions and high yields in the preparation of highly functionalized pyridines. wikipedia.org To synthesize this compound via this route, a key intermediate would be a chalcone (B49325) derived from the condensation of a suitable acetophenone (B1666503) with 3-nitrobenzaldehyde.

| Reactant 1 | Reactant 2 | Nitrogen Source | Reaction Type |

| 3-Nitrobenzaldehyde | Acetophenone | Ammonia | Aldol Condensation to form (E)-1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one (a chalcone) |

| α-Pyridinium methyl ketone salt | (E)-1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one | Ammonium acetate | Kröhnke Pyridine Synthesis |

Michael Addition and Subsequent Cyclization

The formation of the pyridine ring can be effectively achieved through a Michael addition followed by an intramolecular cyclization. This strategy typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl or nitrile compound, generating an intermediate that is primed for ring closure.

In the context of synthesizing this compound, a plausible pathway would involve the Michael addition of a 1,3-dicarbonyl compound to a derivative of 3-nitrocinnamaldehyde (B8762220) or a similar Michael acceptor bearing the 3-nitrophenyl group. The resulting adduct would then undergo cyclization with a nitrogen source, such as ammonia or an amine, to form the pyridine ring. While specific examples for the direct synthesis of this compound via this route are not prevalent, the general methodology is well-established for the synthesis of substituted pyridines. The reaction is often catalyzed by a base, which facilitates both the Michael addition and the subsequent condensation and cyclization steps.

Pyridine Ring Formation via Modified Chichibabin Reaction

The term "Chichibabin reaction" can refer to two distinct transformations: the amination of a pre-existing pyridine ring and the synthesis of a pyridine ring from acyclic precursors. wikipedia.org For the purpose of forming the pyridine ring of this compound, the latter, known as the Chichibabin pyridine synthesis, is the relevant pathway. wikipedia.orgchemistnotes.comresearchgate.netthieme.de

This reaction involves the condensation of aldehydes and/or ketones with ammonia or its derivatives, often at elevated temperatures and in the presence of a catalyst. wikipedia.orgchemistnotes.com For the synthesis of this compound, a potential combination of reactants could involve 3-nitrobenzaldehyde, an appropriate ketone or aldehyde, and ammonia. The reaction proceeds through a complex network of aldol and Michael-type additions and condensations, ultimately leading to the formation of the aromatic pyridine ring. Modifications of the Chichibabin synthesis have been developed to improve yields and expand the substrate scope, including the use of different catalysts and reaction conditions.

Exploration of Reaction Mechanisms

The mechanisms for the synthesis of this compound are intrinsically linked to the specific synthetic route employed. For the Hantzsch synthesis, the mechanism is believed to proceed through the initial formation of an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-ketoester. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring. The final step is an oxidation to achieve the aromatic pyridine.

In the Kröhnke pyridine synthesis, the mechanism begins with the enolization of the α-pyridinium methyl ketone salt. wikipedia.orgwikipedia.org This enol then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. wikipedia.org The resulting 1,5-dicarbonyl intermediate reacts with ammonia to form an imine, which then undergoes an intramolecular condensation and subsequent elimination of water and the pyridine moiety to yield the final substituted pyridine product. wikipedia.org

The Chichibabin pyridine synthesis mechanism is understood to involve a series of base-catalyzed aldol condensations and Michael additions between the carbonyl components and ammonia-derived intermediates. wikipedia.org Imines and enamines are key reactive species that ultimately cyclize and dehydrate to form the stable aromatic pyridine ring. The precise sequence of events can be complex and may vary depending on the specific reactants and conditions used.

Proposed Mechanistic Pathways for Pyridine Ring Assembly

The formation of the substituted pyridine ring often proceeds through a multi-component reaction strategy. A common mechanistic pathway involves the condensation of several precursor molecules. For instance, the widely recognized Hantzsch pyridine synthesis, though classically used for dihydropyridines, provides a foundational understanding. This type of reaction generally involves the condensation of a β-ketoester, an aldehyde (in this case, 3-nitrobenzaldehyde), and a nitrogen donor like ammonia or ammonium acetate. thermofisher.comwikipedia.org

The reaction typically initiates with the formation of two key intermediates: an enamine from the reaction of a β-ketoester and ammonia, and an unsaturated carbonyl compound from a Knoevenagel condensation between the aldehyde and a second equivalent of the β-ketoester. organic-chemistry.org These two intermediates then undergo a Michael addition, followed by cyclization and dehydration (or oxidation) to form the final aromatic pyridine ring. researchgate.net

Role of Intermediates in Synthesis

Enaminones are pivotal intermediates in many modern pyridine syntheses. These molecules, which contain both an amine and a carbonyl group conjugated via a double bond, are highly versatile building blocks. Their dual nucleophilic (at the nitrogen and α-carbon) and electrophilic (at the carbonyl carbon) nature allows them to react with various partners to construct the pyridine ring.

Influence of Catalysts and Reaction Conditions on Mechanism

The choice of catalyst and reaction conditions significantly directs the reaction pathway and influences the yield and purity of this compound and its derivatives. A variety of catalysts can be employed, ranging from simple acids and bases to more complex metal-based systems.

For instance, the Hantzsch synthesis and related multi-component reactions can be catalyzed by protic or Lewis acids. More recently, greener and more efficient methods have been developed using catalysts such as phenylboronic acid, ytterbium triflate, or heterogeneous catalysts like covalently anchored sulfonic acid on silica (B1680970) gel. organic-chemistry.org The use of microwave irradiation has also been shown to accelerate the reaction, often leading to higher yields in shorter time frames. wikipedia.org In some cases, the reaction can proceed under catalyst-free conditions, although this may require harsher conditions or result in lower yields. nih.gov

Table 1: Influence of Catalysts and Conditions on Pyridine Synthesis

| Catalyst Type | Examples | Typical Conditions | Effect on Reaction |

|---|---|---|---|

| Acid Catalysts | PTSA, Phenylboronic Acid, Yb(OTf)3 | Reflux in organic solvent (e.g., ethanol) | Promotes condensation and cyclization steps. wikipedia.orgorganic-chemistry.org |

| Heterogeneous Catalysts | Sulfonic acid on silica gel, Pd/C/K-10 | Solvent-free or in aqueous micelles | Facilitates easier catalyst removal and recycling; often environmentally benign. organic-chemistry.org |

| No Catalyst | - | High temperature, extended reaction times | Lower yields and potentially harsh conditions. nih.gov |

| Energy Source | Microwave Irradiation, Ultrasonic Irradiation | Varies; often shorter times | Reduces reaction times and can improve yields. wikipedia.org |

Derivatization Strategies of this compound Scaffold

The this compound molecule is a versatile platform for further chemical modification. Derivatization can occur by introducing new functional groups, modifying the pyridine ring itself, or by building additional fused ring systems.

Introduction of Additional Functional Groups

Direct functionalization of the pyridine ring via electrophilic aromatic substitution is often challenging due to the electron-deficient nature of the ring. However, introducing a nitro group can be achieved under specific conditions, typically favoring the position para to the existing nitro group if the reaction is performed on a nitropyridine precursor. ntnu.no A more common strategy involves nucleophilic substitution, particularly if a suitable leaving group is present on the pyridine ring. nih.gov

An alternative approach is to modify the molecule through ring transformation reactions. For instance, 1-methyl-3,5-dinitro-2-pyridone can serve as a precursor that reacts with ketones and a nitrogen source in a three-component ring transformation to build functionalized nitropyridine structures. researchgate.net This method allows for the incorporation of diverse functionalities during the ring construction phase itself.

Synthesis of Dihydropyridine Derivatives

The this compound scaffold is central to the synthesis of various 1,4-dihydropyridine (DHP) derivatives. The classical Hantzsch dihydropyridine synthesis is a powerful multicomponent reaction for this purpose. wikipedia.org In a typical Hantzsch reaction, an aldehyde (3-nitrobenzaldehyde), a β-ketoester (like ethyl acetoacetate), and a nitrogen donor (such as ammonia) are condensed together in a one-pot synthesis. thermofisher.comchemtube3d.com

This method allows for the creation of a diverse library of DHP compounds by varying the aldehyde and β-ketoester components. The resulting 4-(3-nitrophenyl)-1,4-dihydropyridines are themselves important compounds and can also serve as intermediates that can be oxidized to re-form the aromatic pyridine ring. organic-chemistry.orgresearchgate.net

Table 2: Components for Hantzsch Dihydropyridine Synthesis

| Component 1 (Aldehyde) | Component 2 (β-Keto Compound) | Component 3 (Nitrogen Source) | Resulting Scaffold |

|---|---|---|---|

| 3-Nitrobenzaldehyde | Ethyl Acetoacetate (2 equiv.) | Ammonium Acetate or Ammonia | 4-(3-Nitrophenyl)-1,4-dihydropyridine |

| Various Aromatic Aldehydes | Methyl Acetoacetate (2 equiv.) | Ammonia | 4-(Aryl)-1,4-dihydropyridine ijirset.com |

| Formaldehyde | 1,3-Dicarbonyl Compounds (2 equiv.) | Ammonium Hydroxide | 4-Unsubstituted-1,4-dihydropyridine researchgate.net |

Formation of Fused Heterocyclic Systems Containing this compound Moieties

The this compound moiety can be incorporated into larger, fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. ias.ac.inresearcher.life One prominent example is the synthesis of pyrazolo[3,4-b]pyridines. These structures can be assembled by annelating a pyrazole (B372694) ring onto a pre-existing pyridine or vice versa. cdnsciencepub.com

A common synthetic route involves the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles, such as α,β-unsaturated ketones. researchgate.netnih.gov For instance, reacting a 5-aminopyrazole with an unsaturated ketone derived from 3-nitrobenzaldehyde in the presence of a catalyst like zirconium tetrachloride can yield a 4-(3-nitrophenyl)pyrazolo[3,4-b]pyridine derivative. mdpi.com Another strategy involves the reaction of a substituted 2-chloronicotinic acid derivative with a hydrazine, leading to the formation of the fused pyrazole ring. researchgate.net These methods provide access to complex polycyclic structures with diverse electronic and biological properties. nih.govnih.gov

Despite a comprehensive search for empirical data, specific experimental spectroscopic and structural analyses for the isolated compound this compound are not available in the public domain. Research and patent literature frequently reference this chemical moiety as a substructure within more complex molecules, such as Lercanidipine. However, the spectral data (NMR, IR, MS, UV-Vis) and crystallographic information (XRD) reported in these sources correspond to the entire complex molecule, not to the standalone this compound compound.

Consequently, it is not possible to provide the detailed, scientifically accurate article adhering to the requested outline for the specific chemical compound “this compound.” The generation of such an article requires access to primary experimental data that has been determined for this exact compound, and this information does not appear to be publicly available.

Advanced Spectroscopic and Structural Characterization

Crystal Engineering and Solid-State Analysis

Analysis of Inter- and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of 4-(3-Nitrophenyl)pyridine, featuring a pyridine (B92270) ring, a nitrophenyl ring, and hydrogen atoms, allows for a variety of non-covalent interactions that dictate its supramolecular chemistry. These interactions include potential hydrogen bonds and significant π-π stacking.

π-π Stacking: Aromatic rings, like the pyridine and nitrophenyl rings in this molecule, are known to engage in π-π stacking interactions. wikipedia.org These interactions are a result of electrostatic and dispersion forces between the electron clouds of the aromatic systems. In the solid state, molecules of this compound would be expected to arrange themselves to maximize these favorable stacking interactions. This can occur in a parallel-displaced or a T-shaped (edge-to-face) arrangement.

In a closely related structure, 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, extensive aromatic π-π stacking is a dominant feature in the crystal packing, linking molecules into sheets. nih.gov The shortest centroid-centroid separation between the aromatic systems in that compound was found to be 3.5295 (9) Å. nih.gov It is highly probable that this compound exhibits similar slipped-stack or offset π-π interactions, with comparable intermolecular distances, to achieve a stable crystalline form. iucr.orgnih.gov The presence of the electron-withdrawing nitro group can also influence these interactions, potentially leading to favorable nitro-π stacking arrangements. researchgate.net

| Interaction Type | Potential Participating Groups | Observed Distance in Analogous Compounds (Å) | Reference Compound |

|---|---|---|---|

| π-π Stacking | Pyridine Ring ↔ Nitrophenyl Ring | ~3.53 | 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine nih.gov |

| Weak Hydrogen Bonds | C-H···O (Nitro) | Not specified | 2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine derivative iucr.org |

| Weak Hydrogen Bonds | C-H···N (Pyridine) | Not specified | General observation in pyridine-containing crystals |

Conformational Analysis of the Pyridine Ring and Substituents

The conformation of this compound is primarily defined by the rotational freedom around the single bond connecting the pyridine and nitrophenyl rings. The relative orientation of these two rings is described by the dihedral angle between their planes. Furthermore, the nitro group substituent can also rotate relative to the phenyl ring to which it is attached.

Ring-Ring Dihedral Angle: The molecule is not expected to be perfectly planar. Steric hindrance between the ortho-hydrogen atoms on the adjacent rings would lead to a twisted conformation in the gas phase and in solution. In the solid state, this dihedral angle will be a compromise between minimizing intramolecular steric repulsion and maximizing favorable intermolecular packing forces, such as π-π stacking and hydrogen bonding. In the analogous crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, the dihedral angle between the planes of the thiazolopyridine ring system and the benzene ring is minimal, at just 3.94 (6)°. nih.gov This suggests that a nearly co-planar arrangement is energetically accessible, likely facilitated by the formation of extensive π-stacked networks. For this compound, a similar small dihedral angle would be anticipated in the solid state.

Nitro Group Conformation: The nitro group (-NO₂) is also subject to rotational freedom around the C-N bond. While it is a conjugating group, steric interactions with adjacent C-H bonds on the phenyl ring can cause it to twist out of the ring's plane. In the crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, the nitro group is found to be rotated by only 7.6 (2)° from its attached ring, indicating a high degree of planarity. nih.gov This near-coplanarity maximizes electronic conjugation between the nitro group and the aromatic system. A similar small twist of the nitro group is expected for this compound.

| Parameter | Description | Observed Value in Analogous Compound | Reference Compound |

|---|---|---|---|

| Ring-Ring Dihedral Angle | Angle between the planes of the two aromatic rings | 3.94 (6)° | 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine nih.gov |

| Nitro Group Twist Angle | Angle of the NO₂ group plane relative to the phenyl ring plane | 7.6 (2)° | 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine nih.gov |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic properties and reactivity of 4-(3-nitrophenyl)pyridine. These studies offer a detailed picture of the molecule's behavior based on the principles of quantum mechanics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of molecules. scirp.org For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or 6-311++G(d,p), are performed to optimize the molecular geometry and compute various quantum chemical parameters. researchgate.netresearchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. scirp.orgresearchgate.net A smaller gap suggests that the molecule can be easily excited, indicating higher reactivity. scirp.org In molecules similar to this compound, the HOMO is often localized on the pyridine ring, while the LUMO resides on the electron-withdrawing nitrophenyl moiety, facilitating intramolecular charge transfer. researchgate.net

| Parameter | Typical Calculated Value (eV) | Significance |

| HOMO Energy | ~ -6.6 eV | Energy of the outermost electron orbital; relates to electron-donating ability. scirp.org |

| LUMO Energy | ~ -1.8 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. scirp.org |

| HOMO-LUMO Gap (ΔE) | ~ 4.8 eV | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. scirp.org |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. wolfram.comresearchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to identify regions susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

In an MEP map, regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net Neutral regions are generally colored green. researchgate.net For this compound, the MEP analysis would likely reveal significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, identifying them as primary sites for interacting with electrophiles or forming hydrogen bonds. researchgate.netchemrxiv.org Conversely, positive potential would be expected on the hydrogen atoms of the aromatic rings. chemrxiv.org

| Molecular Region | Predicted Electrostatic Potential | Type of Reactivity |

| Nitro Group Oxygens | Negative (Electron-Rich) | Nucleophilic Site (prone to electrophilic attack) |

| Pyridine Nitrogen | Negative (Electron-Rich) | Nucleophilic Site (prone to electrophilic attack) |

| Aromatic Ring Hydrogens | Positive (Electron-Deficient) | Electrophilic Site (prone to nucleophilic attack) |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By applying classical mechanics, MD simulations can model the dynamic behavior of this compound in various environments, such as in solution or near a biological membrane. nih.govucl.ac.uk These simulations often employ reactive force fields (ReaxFF) to model chemical reactions and bond formation/breaking under specific conditions. researchgate.netucl.ac.uk

MD studies can reveal conformational changes, solvation effects, and the stability of the compound. ucl.ac.ukpku.edu.cn For instance, simulations can track the trajectory of the molecule, analyze its interactions with solvent molecules, and calculate properties like the number of hydrogen bonds formed. nih.gov Software packages such as Gromacs and LAMMPS are commonly used to perform these simulations, which can span from nanoseconds to microseconds to capture relevant biological or chemical processes. nih.govucl.ac.uk

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing and optimizing compounds with desired biological activities. nih.gov SAR explores the relationship between a molecule's two- or three-dimensional structure and its biological effect. nih.gov For pyridine derivatives, SAR studies have been used to correlate structural features with antimicrobial and antioxidant activities. nih.gov

QSAR takes this a step further by creating mathematical models that quantitatively link the chemical structure to the activity. mdpi.com These models relate a set of calculated molecular properties, known as descriptors, to a measured biological response. mdpi.comnih.gov The goal is to predict the activity of new, unsynthesized compounds. researchgate.net A wide range of descriptors can be used in QSAR modeling, including those related to hydrophobicity, electronic properties, and molecular size. mdpi.comnih.gov The validity and predictive power of a QSAR model must be rigorously assessed before it can be used for predictive purposes. mdpi.com

| Descriptor Type | Examples | Information Provided |

| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | Describes the electronic aspects of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule. |

| Steric/Topological | Molecular weight, Molar refractivity, Molecular connectivity indices | Describes the size, shape, and branching of the molecule. |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. researchgate.net This method is crucial in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding site and scoring them based on their binding affinity. researchgate.net

The results of a docking study provide a binding score, which estimates the strength of the interaction, and a predicted binding pose. nih.gov These predictions help researchers understand the key interactions that stabilize the ligand-protein complex, guiding the design of more potent and selective molecules. nih.govresearchgate.net

Ligand-Protein Interactions and Binding Site Analysis

Following a molecular docking simulation, a detailed analysis of the predicted binding pose is performed to identify the specific non-covalent interactions between the ligand and the protein's active site residues. rsc.org These interactions are critical for molecular recognition and the stability of the complex. mdpi.com

For an aromatic and polar molecule like this compound, several types of interactions are possible:

Hydrogen Bonds: The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. nih.gov

π-π Stacking: The aromatic pyridine and nitrophenyl rings can engage in stacking interactions with aromatic amino acid residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). rsc.org

Cation-π Interactions: The electron-rich aromatic rings can interact favorably with cationic residues like Lysine (Lys) and Arginine (Arg). rsc.org

π-Hole Interactions: A significant interaction for nitroaromatic compounds is the π-hole interaction, where the electropositive region on the nitrogen atom of the nitro group interacts with electron-rich lone pairs from protein carbonyls or sulfur-containing residues. nih.govnih.govresearchgate.net This interaction can have an energy of approximately -5 kcal/mol and is considered functionally significant in ligand-protein binding. nih.govnih.gov

| Interaction Type | Potential Ligand Moiety Involved | Potential Protein Residue Involved |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen, Nitro Oxygens | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| π-π Stacking | Phenyl Ring, Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interactions | Phenyl Ring, Pyridine Ring | Alanine, Valine, Leucine, Isoleucine, Methionine |

| Cation-π Interaction | Phenyl Ring, Pyridine Ring | Lysine, Arginine |

| π-Hole Interaction | Nitro Group (Nitrogen Atom) | Main-chain carbonyls, Methionine, Cysteine |

Applications in Medicinal Chemistry and Biological Activity

Anti-anoxic Activity

Derivatives of 4-(3-nitrophenyl)pyridine have been investigated for their potential to protect against conditions of oxygen deprivation, or anoxia. In a study focused on developing cerebral protective agents, novel this compound and 4-(3-nitrophenyl)pyrimidine derivatives were synthesized and evaluated for their anti-anoxic (AA) activity in mice. nih.gov These compounds were characterized by three-atom linkages between a basic nitrogen atom and the C-3 position of the pyridine (B92270) ring or the C-5 position of the pyrimidine ring. nih.gov

Among the synthesized compounds, 6-methyl-4-(3-nitrophenyl)-2-phenyl-5-(pyrrolidinomethylcarbonylamino)pyrimidine demonstrated the most potent anti-anoxic activity, with an effective dose of 3.2 mg/kg when administered intraperitoneally. nih.govjst.go.jp This highlights the potential of the 4-(3-nitrophenyl) moiety as a key pharmacophore in the design of agents with cerebral protective effects against hypoxic or anoxic conditions.

Cardiovascular Agents and Calcium Channel Modulation

The this compound framework is a core component of many dihydropyridine (B1217469) derivatives, a class of compounds well-known for their effects on the cardiovascular system, primarily through the modulation of calcium channels.

Dihydropyridines (DHPs) are a major class of L-type calcium channel blockers used in the management of hypertension. wikipedia.org The 4-aryl group on the dihydropyridine ring is a critical determinant of their antagonist activity, with the 3-nitro substitution on the phenyl ring being a common feature in many potent compounds.

Research has explored various derivatives built upon this scaffold. For instance, a series of 1,n-alkanediylbis(1,4-dihydropyridines) bridged at the C3 position of 2,6-dimethyl-3-carboxy-5-carbethoxy-4-(3-nitrophenyl)-1,4-dihydropyridine were synthesized and evaluated as Ca2+ channel ligands. nih.gov Their binding activity was found to be comparable to the well-known DHP, nitrendipine. nih.gov

In another study, the modification of an ester group in a nifedipine analogue with an aromatic substituted amide led to a new series of 5-phenylcarbamoyl derivatives of 1,4-DHPs. Several of these new compounds, which retained the 4-(3-nitrophenyl) group, demonstrated calcium channel blocking effects comparable to m-nifedipine in porcine coronary artery smooth muscles. The most active compounds from this series are detailed in the table below.

| Compound | Structure Detail | Activity (pEC50) | Reference Compound (pEC50) |

|---|---|---|---|

| Compound 5 | Methyl 5-(4-chlorophenylcarbamoyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate | 6.46 ± 0.07 | m-nifedipine (6.48 ± 0.05) |

| Compound 6 | Methyl 5-(2,6-dichlorophenylcarbamoyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate | 6.35 ± 0.10 |

These studies confirm that the 4-(3-nitrophenyl)-1,4-dihydropyridine scaffold is a robust platform for developing potent calcium channel blockers.

The role of L-type calcium channels in neuronal function and pathology has led to the investigation of dihydropyridine derivatives for neuroprotective effects. Ischemic brain injury, characterized by excessive calcium influx into neurons, is a key area of this research.

A notable derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), has demonstrated significant neuroprotective properties. nih.gov In studies on rat models of ischemic brain injury, CV-159 provided significant protection against delayed neuronal death in the hippocampus following transient forebrain ischemia. nih.gov Furthermore, it reduced the size of brain infarcts after permanent middle cerebral artery occlusion without affecting regional cerebral blood flow. nih.gov This suggests that the neuroprotective mechanism of CV-159 may involve both L-type Ca2+ channel blockade and inhibition of calmodulin (CaM)-dependent pathways. nih.gov

In contrast, other established calcium channel antagonists like nicardipine and nifedipine did not show the same protective effects in these models, highlighting the unique properties conferred by the specific structural modifications of the 4-(3-nitrophenyl)dihydropyridine scaffold in CV-159. nih.gov Other studies on atypical 1,4-dihydropyridine (B1200194) derivatives have also shown promise for neuroprotection and memory enhancement, further supporting the therapeutic potential of this chemical class in neurological disorders. nih.gov

Antimicrobial and Antifungal Activities

Pyridine and its derivatives are recognized as a "privileged nucleus" among heterocyclic compounds, noted for a wide array of therapeutic properties, including antimicrobial and antifungal activities. nih.govnih.gov The incorporation of a nitro group into such scaffolds can further enhance this activity. Nitropyridines have been investigated for their biological activities, with some showing notable antifungal and antibacterial properties. mdpi.com

The antimicrobial action of nitro-containing compounds is often attributed to the intracellular reduction of the nitro group, which generates reactive nitrogen species that can cause cellular damage and inhibit microbial growth. nih.gov While specific studies focusing solely on the antimicrobial spectrum of this compound are not extensively detailed in the provided sources, research on related structures provides significant insights. For example, cocrystals of 2-amino-5-nitropyridine have shown higher in vitro DNA cleaving and antimicrobial activity against both Gram-positive (e.g., S. aureus, S. pneumoniae) and Gram-negative bacteria (e.g., E. coli, P. aeruginosa) compared to their non-nitrated counterparts. mdpi.com Similarly, metal complexes containing nitropyridine ligands have demonstrated antimicrobial activity comparable to standard drugs like ciprofloxacin. mdpi.com

In the realm of antifungal agents, pyridine and pyrimidine derivatives have been shown to mediate their activity through mechanisms such as the inhibition of lanosterol demethylase, a key enzyme in ergosterol biosynthesis. nih.gov Although the direct activity of this compound on fungal strains is not specified, the general efficacy of nitropyridines and related nitro-aromatic compounds suggests potential. mdpi.commdpi.com For instance, nicotinic acid benzylidene hydrazide derivatives featuring a nitro substituent were among the most active compounds against strains like S. aureus, E. coli, C. albicans, and A. niger. nih.gov

| Compound Class | Tested Strains | Observed Activity | Reference |

|---|---|---|---|

| Nicotinic acid benzylidene hydrazides (with nitro group) | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Most active among derivatives, comparable to norfloxacin and fluconazole. | nih.gov |

| 2-Amino-5-nitropyridine (cocrystal) | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | Higher antimicrobial activity than the parent compound alone. | mdpi.com |

| Nitropyridine-containing metal complexes | S. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicans | Activity comparable to ciprofloxacin and nystatin. | mdpi.com |

| Pyrazolo[3,4-b]pyridines | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate antibacterial activity observed for some derivatives. | japsonline.com |

DNA Photocleavage and DNA Binding Studies

Compounds capable of binding to and cleaving DNA upon photoirradiation are of significant interest in the development of photochemotherapeutic agents. nih.govresearchgate.net The this compound moiety is a structural component found in compounds designed for such purposes. The p-nitrophenyl group, in particular, can contribute to both DNA affinity and photocleaving ability. nih.gov

Studies on a series of oxime esters featuring pyridine and p-nitrophenyl moieties have shed light on their interactions with DNA. nih.govresearchgate.net These compounds have demonstrated the ability to photocleave supercoiled circular plasmid DNA upon UV irradiation. nih.gov The mechanism of photocleavage often involves the generation of reactive radicals following the homolysis of the N-O bond in the oxime ester, a process that can be influenced by the attached aromatic groups. nih.gov The nitrophenyl moiety itself may also contribute directly to DNA photocleavage through its own photochemical pathways. nih.gov

The binding of these molecules to DNA is a prerequisite for effective cleavage. Investigations using fluorescence emission spectra with ethidium bromide (EB) pre-treated DNA have shown that these compounds can bind to calf-thymus DNA, likely via intercalation. nih.gov This interaction is characterized by a quenching of the EB-DNA fluorescence in the presence of the compounds. The pyridine moiety, being a component of endogenous photosensitizers like vitamin B6, along with the p-nitrophenyl group, plays a crucial role in the DNA affinity and photocleaving efficiency of these molecules. nih.gov

| Activity Studied | Methodology | Key Findings | Reference |

|---|---|---|---|

| DNA Photocleavage | UV irradiation (312 nm and 365 nm) of supercoiled plasmid DNA | Most compounds showed high DNA photocleavage ability at 312 nm. The p-nitrophenyl moiety may contribute to the observed cleavage. | nih.govresearchgate.net |

| DNA Binding | Fluorescence emission spectra (Ethidium Bromide displacement assay), DNA-viscosity experiments | Moderate to significant quenching of EB-DNA fluorescence indicated binding to DNA via intercalation. | nih.gov |

Modulation of Drug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often associated with the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport cytotoxic drugs out of cancer cells. nih.govnih.govmdpi.com A key strategy to overcome MDR is the use of modulator compounds that can inhibit the function of these efflux pumps, thereby restoring the intracellular concentration and efficacy of anticancer drugs. nih.govnih.gov

While direct studies on this compound as an MDR modulator are limited in the provided literature, research on other nitrophenyl-containing compounds has shown significant promise in this area. For instance, novel nitrophenyl pyrones, SNF4435C and SNF4435D, have been identified as potent reversers of MDR in various tumor cell lines that overexpress P-glycoprotein. nih.govnih.gov These compounds were found to completely reverse resistance to vincristine and moderately potentiate sensitivity to adriamycin in MDR cells. nih.govnih.gov

The mechanism of action for these nitrophenyl modulators involves increasing the intracellular accumulation of chemotherapeutic agents. nih.govnih.gov SNF4435C and SNF4435D were shown to enhance the accumulation of vincristine in resistant cells as effectively as known MDR modulators like verapamil and cyclosporin A. nih.gov Furthermore, in vivo studies demonstrated that co-administration of SNF4435C with vincristine improved the chemotherapeutic efficacy in mice bearing resistant tumors. nih.govnih.gov These findings highlight the potential of the nitrophenyl pharmacophore, a key feature of this compound, in the design of agents capable of modulating drug resistance. mdpi.com

Role as Pharmacophores in Drug Design

A pharmacophore is defined by the IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response". nih.gov The this compound structure contains several key features that allow it to serve as a valuable pharmacophore in drug design. researchgate.netmdpi.com

The pyridine ring is a well-established privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. nih.govmdpi.com Its basic nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in π-π stacking and other non-covalent interactions with biological targets. nih.gov The inclusion of the nitrophenyl group adds further pharmacophoric features. The nitro group is a strong hydrogen bond acceptor and a powerful electron-withdrawing group, which significantly influences the electronic distribution of the entire molecule. nih.govresearchgate.net This modulation of electronic properties can be critical for binding affinity and selectivity towards a specific target. nih.gov

The combined 4-(phenyl)pyridine scaffold is a core element in various biologically active compounds. The relative orientation of the two rings and the substitution pattern are crucial for defining the shape and electronic properties of the molecule, making it suitable for fitting into specific binding pockets of proteins. The 3-nitro substitution pattern on the phenyl ring further refines these properties. Pharmacophore models based on such scaffolds are widely used in computational drug discovery for virtual screening of compound libraries to identify new hits, as well as for lead optimization and scaffold hopping. nih.govnih.gov The utility of nitrophenyl and pyridine moieties in compounds designed for DNA interaction and MDR modulation underscores their importance as pharmacophoric elements. nih.govnih.gov

Coordination Chemistry and Supramolecular Assemblies of 4 3 Nitrophenyl Pyridine

The chemical compound 4-(3-Nitrophenyl)pyridine serves as a versatile building block in the realm of coordination chemistry and the construction of intricate supramolecular structures. Its unique electronic and structural characteristics, arising from the electron-donating pyridine (B92270) ring and the electron-withdrawing nitrophenyl group, dictate its behavior as a ligand and its role in the formation of larger assemblies.

Future Research Directions

Development of Novel Synthetic Pathways

While classical cross-coupling reactions (e.g., Suzuki, Negishi) provide viable routes to 4-(3-Nitrophenyl)pyridine, future research should focus on developing more efficient, sustainable, and versatile synthetic methodologies. The limitations of current methods, such as the need for pre-functionalized starting materials and the generation of stoichiometric waste, call for innovative approaches.

Key areas for future synthetic research include:

Direct C-H Arylation: A primary goal is the development of catalytic systems that enable the direct coupling of pyridine (B92270) with nitrobenzene (B124822) through C-H activation. This would eliminate the need for halogenated or organometallic precursors, resulting in a more atom-economical process. Research should target catalysts that offer high regioselectivity for the C-4 position of the pyridine ring.

Flow Chemistry: Continuous flow synthesis presents an opportunity to improve the safety and scalability of reactions involving nitrated compounds. Future studies could design flow protocols that allow for precise control over reaction temperature, pressure, and time, potentially increasing yield and purity while minimizing the risks associated with exothermic nitration or coupling steps.

Photocatalysis and Electrosynthesis: Visible-light photocatalysis and electrosynthesis offer green alternatives to traditional thermal methods. Research into novel photocatalysts or electrochemical conditions could enable the synthesis of this compound under milder conditions, reducing energy consumption and expanding functional group tolerance.

One-Pot Multi-Component Reactions: Designing a one-pot reaction that assembles the biaryl structure from simpler, acyclic precursors would represent a significant advancement in efficiency. rsc.org Such a strategy would streamline the synthetic process, reducing the number of isolation and purification steps required.

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| Direct C-H Arylation | High atom economy, reduced waste, simplified starting materials. acs.org | Achieving high regioselectivity, catalyst stability and turnover. |

| Flow Chemistry | Enhanced safety, scalability, precise process control, improved yield. nih.gov | Reactor design, catalyst immobilization, optimization of flow parameters. |

| Photocatalysis / Electrosynthesis | Mild reaction conditions, high functional group tolerance, sustainable energy sources. | Development of efficient catalysts, understanding reaction mechanisms. |

| Multi-Component Reactions | High step-economy, rapid assembly of complex structures. | Design of novel reaction cascades, control of chemoselectivity. |

Advanced Spectroscopic Characterization Techniques

A comprehensive understanding of the structural, electronic, and dynamic properties of this compound and its derivatives is essential for rational design in therapeutic and materials science applications. While standard techniques like 1D NMR and FT-IR are routine, future research should leverage advanced spectroscopic methods to gain deeper insights.

Future characterization efforts should focus on:

Multidimensional NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) should be employed for unambiguous assignment of all proton and carbon signals, especially for more complex, substituted derivatives. Nuclear Overhauser Effect (NOE) studies could provide crucial information about through-space interactions and conformational preferences.

Solid-State NMR (ssNMR): To understand the molecule's properties in the solid state, ssNMR is an invaluable tool. It can be used to probe crystal packing, identify different polymorphs, and study intermolecular interactions, which are critical for functional materials. rsc.org

Advanced Mass Spectrometry: Techniques such as tandem mass spectrometry (MS/MS) can be used to meticulously map the fragmentation pathways of the molecule. This information is valuable for structural confirmation and for identifying metabolites in biological studies.

Time-Resolved Spectroscopy: To explore the photophysical properties relevant to materials science, time-resolved absorption and fluorescence spectroscopy can elucidate the dynamics of excited states, providing data on lifetimes, energy transfer processes, and intersystem crossing.

Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating discovery. Future research on this compound should systematically integrate these approaches to predict properties, guide experimental design, and interpret results. rsc.org

Key integrated strategies include:

DFT for Property Prediction: Density Functional Theory (DFT) calculations can be used to predict a wide range of properties, including optimized molecular geometries, vibrational frequencies (FT-IR), electronic transitions (UV-Vis spectra), and NMR chemical shifts. bendola.com Comparing these theoretical predictions with experimental data provides a robust validation of the molecule's structure and electronic configuration.

Frontier Molecular Orbital Analysis: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity, electronic properties, and potential as an electron donor or acceptor in functional materials.

Reaction Mechanism Modeling: Computational modeling can be used to investigate the transition states and energy profiles of potential synthetic reactions. rsc.org This can aid in optimizing reaction conditions and in the rational design of catalysts for the novel synthetic pathways discussed in section 7.1.

Virtual Screening and Docking: In drug discovery, computational docking can predict the binding affinity and orientation of this compound derivatives within the active sites of various biological targets, guiding the selection of candidates for experimental screening.

| Computational Method | Predicted Property | Experimental Validation Technique |

|---|---|---|

| DFT Geometry Optimization | Bond lengths, bond angles, dihedral angles | X-ray Crystallography |

| TD-DFT | UV-Vis absorption wavelengths (λmax) | UV-Vis Spectroscopy |

| DFT (GIAO method) | ¹H and ¹³C NMR chemical shifts | NMR Spectroscopy |

| Molecular Docking | Binding affinity and pose | In vitro enzyme inhibition assays |

Exploration of New Biological Targets and Therapeutic Applications

Initial studies have shown that derivatives of this compound possess anti-anoxic activity, suggesting potential as cerebral protective agents. nih.gov This provides a strong foundation for broader exploration of its therapeutic utility. The pyridine nucleus is a well-established pharmacophore, and the nitrophenyl moiety can participate in key binding interactions.

Future research should be directed towards:

Kinase Inhibition: Many kinase inhibitors feature biaryl scaffolds. The this compound core should be screened against a broad panel of kinases implicated in oncology and inflammatory diseases. Computational docking could be used to prioritize specific kinase families for in vitro testing.

Neuroprotective Agents: Building on the initial anti-anoxic findings, derivatives should be investigated for activity against other targets relevant to neurodegenerative diseases, such as enzymes involved in oxidative stress or protein misfolding pathways.

Antimicrobial and Antiviral Activity: Pyridine-containing compounds are known for their antimicrobial properties. researchgate.net The this compound scaffold and its analogues should be evaluated for activity against a range of bacterial, fungal, and viral pathogens, particularly against drug-resistant strains.

Structure-Activity Relationship (SAR) Studies: A systematic medicinal chemistry program should be initiated to synthesize a library of derivatives by modifying both the pyridine and nitrophenyl rings. This will allow for the development of a comprehensive SAR that correlates specific structural features with biological activity, guiding the optimization of lead compounds.

Design of Functional Materials

The electronic structure of this compound, featuring an electron-deficient pyridine ring linked to an electron-withdrawing nitrophenyl ring, makes it an attractive candidate for applications in materials science. qmul.ac.uk Future research should focus on harnessing these properties to create novel functional materials.

Promising avenues for exploration include:

Nonlinear Optical (NLO) Materials: The significant intramolecular charge-transfer character of this type of molecule suggests potential for NLO applications. Future work should involve synthesizing derivatives with enhanced push-pull characteristics and measuring their second- and third-order NLO properties.

Organic Light-Emitting Diodes (OLEDs): The rigid biaryl scaffold could serve as a core for developing new host materials or emitters for OLEDs. Research should focus on functionalizing the core structure to tune the emission color, improve charge transport properties, and enhance thermal stability.

Chemical Sensors: The pyridine nitrogen atom provides a site for coordination with metal ions, while the electronic properties can be perturbed by analytes. This suggests that derivatives could be designed as fluorescent or colorimetric sensors for detecting specific ions or molecules. researchgate.net

Metal-Organic Frameworks (MOFs): By introducing coordinating functional groups (e.g., carboxylates) onto the scaffold, this compound can be used as a building block (ligand) for constructing novel MOFs. nih.gov These materials could be explored for applications in gas storage, separation, or catalysis.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-nitrophenyl)pyridine, and how do reaction conditions influence yield?

- Methodology : The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. For example, 4-bromopyridine hydrochloride reacts with 3-nitrophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C .

- Critical Parameters :

- Catalyst loading (1–5 mol% Pd) and ligand choice (e.g., SPhos vs. XPhos) significantly impact coupling efficiency.

- Excess boronic acid (1.1–1.5 equivalents) ensures complete conversion of the bromopyridine precursor.

- Yield Optimization : Typical yields range from 60–75%, with purity confirmed via HPLC (>95%) .

Q. How is this compound characterized for structural integrity and purity?

- Analytical Techniques :

- ¹H NMR (CDCl₃): Key peaks include aromatic protons at δ 8.73–8.78 (pyridine H) and δ 7.43–7.74 (nitrophenyl H) .

- Mass Spectrometry (ESI) : Observed [M+H]⁺ at m/z 201.4 (calculated: 201.1) .

- Elemental Analysis : Confirms stoichiometry (C₁₁H₈N₂O₂) with deviations <0.4% .

Advanced Research Questions

Q. How does the regioselectivity of nitration impact the synthesis of this compound derivatives?

- Mechanistic Insight : Nitration of 4-(4-halophenyl)pyridine (e.g., 4-chlorophenyl) with HNO₃/H₂SO₄ predominantly yields the 3-nitro isomer due to steric and electronic directing effects of the pyridine ring .

- Contradiction Resolution : Competing para-nitration (<5%) may occur under high-temperature conditions; fractional crystallization or column chromatography is required to isolate the desired isomer .

Q. What role does this compound play in modulating biological activity in drug discovery?

- Case Study : In STAT5 inhibitors, derivatives like 17c (with a 3-nitrophenyl group) showed no antiproliferative activity, whereas analogs with pyridine nitrogen at position 4 (e.g., 17f) exhibited enhanced activity. This highlights the necessity of hydrogen-bond acceptor positioning in target binding .

- Methodological Approach :

- Docking Studies : Use Schrödinger Suite or AutoDock to map interactions between the nitro group and kinase active sites.

- SAR Analysis : Compare IC₅₀ values of derivatives with varying substituents (e.g., halogens, methyl groups) .

Q. How can conflicting data on the biological activity of this compound derivatives be resolved?

- Case Example : In imidazo[1,2-a]pyridine derivatives (e.g., 8-chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine), discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays).

- Resolution Strategy :

- Standardize assay protocols (e.g., fixed ATP levels at 1 mM).

- Validate results across multiple cell lines (e.g., KU812 vs. K562) to rule out cell-specific effects .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

- Key Issues :

- Palladium residue removal (<10 ppm) requires scavengers like SiliaBond Thiol .

- Solvent recovery (dioxane) must meet ICH Q3C guidelines for residual solvents.

- Process Optimization :

- Switch to microwave-assisted synthesis for reduced reaction time (30 mins vs. 12 hrs).

- Employ continuous-flow systems to enhance reproducibility at gram-scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。